4,4-Difluoro-2,2-dimethyl-4-phenylbutanoic acid
Description
Properties
Molecular Formula |
C12H14F2O2 |
|---|---|
Molecular Weight |
228.23 g/mol |
IUPAC Name |
4,4-difluoro-2,2-dimethyl-4-phenylbutanoic acid |
InChI |
InChI=1S/C12H14F2O2/c1-11(2,10(15)16)8-12(13,14)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,15,16) |
InChI Key |
KRPAPLYKONFECK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(C1=CC=CC=C1)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
3 Data Table Summarizing Key Preparation Steps
Chemical Reactions Analysis
Esterification and Amidation
The carboxylic acid group undergoes standard derivatization reactions:
Esterification
-
Reagents : Alcohols (e.g., methanol, ethanol) with acid catalysts (H₂SO₄, HCl) or coupling agents (DCC/DMAP).
-
Conditions : Reflux in anhydrous solvent (e.g., DCM, THF).
-
Outcome : Formation of fluorinated esters, which are lipophilic and stable under physiological conditions.
Amidation
-
Reagents : Amines (e.g., NH₃, primary/secondary amines) with activation via EDCI/HOBt or SOCl₂.
-
Conditions : Room temperature to 80°C in aprotic solvents.
-
Example : Reaction with tert-butylamine forms N-(tert-butyl)-4,4-difluoro-2,2-dimethyl-4-phenylbutanamide, a potential intermediate for pharmaceuticals .
Decarboxylation
Decarboxylation occurs under thermal or basic conditions, yielding 4,4-difluoro-2,2-dimethyl-4-phenylbutane:
| Condition | Mechanism |
|---|---|
| Heating (150–200°C) | Thermal cleavage of the carboxyl group, releasing CO₂ |
| Basic Media (e.g., NaOH) | Deprotonation followed by β-ketoacid-like decarboxylation |
Photocatalyzed Reactions
Photoredox catalysis enables chemodivergent transformations, as demonstrated in analogous systems :
| Parameter | Details |
|---|---|
| Catalyst | 4CzIPN (2.5 mol%) |
| Light Source | 457 nm blue LED (40 W) |
| Solvent | DMSO (0.77 M) |
| Base | K₃PO₄ (1.3 equiv.) |
| Outcome | Radical-mediated C–H functionalization or coupling with acrylates |
This suggests potential for benzylation or alkylation under photocatalytic conditions.
Nucleophilic Fluorine Exchange
While direct evidence is limited, the fluorine atoms may participate in halogen-exchange reactions:
| Reagent | Potential Product |
|---|---|
| Cl⁻/Br⁻ (e.g., NCS, NBS) | 4-Chloro/bromo-2,2-dimethyl-4-phenylbutanoic acid (theoretical) |
| Iodine (I₂) | 4-Iodo derivatives under radical conditions |
Biological Interactions
The compound interacts with biomolecules via:
-
Hydrogen Bonding : Fluorine atoms act as hydrogen-bond acceptors.
-
π-π Stacking : The phenyl group engages aromatic residues in proteins.
-
Lipophilicity : Enhanced by fluorine and methyl groups, aiding membrane permeability.
Stability and Reactivity Trends
| Property | Impact on Reactivity |
|---|---|
| Electron-Withdrawing F | Increases acidity (pKa ~ 2.5–3.5), enhances electrophilicity |
| Steric Hindrance | Methyl groups slow nucleophilic attacks at the β-carbon |
| Aromatic Ring | Directs electrophilic substitution to para positions (e.g., nitration) |
Scientific Research Applications
4,4-Difluoro-2,2-dimethyl-4-phenylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2,2-dimethyl-4-phenylbutanoic acid involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The phenyl group can engage in π-π interactions with aromatic residues in proteins or other biomolecules, affecting the compound’s biological activity.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Effects: The trifluoro substituent in 4,4,4-Trifluoro-2-(2-methylphenyl)butanoic acid increases acidity compared to the target compound’s difluoro group .
- Lipophilicity: The phenyl group in the target compound enhances hydrophobic interactions, unlike 4,4-Difluoro-2-methylbutanoic acid, which lacks aromaticity .
Chemical and Physical Properties
- Acidity: Fluorine’s electron-withdrawing nature increases the carboxylic acid’s acidity. The target compound’s pKa is expected to be lower than 4-Hydroxy-2,2-dimethyl-4-phenylbutanoic acid (due to -OH being less electronegative) but higher than trifluoro analogs .
- Solubility: The hydroxyl group in 4-Hydroxy-2,2-dimethyl-4-phenylbutanoic acid improves water solubility, whereas the target compound’s fluorine and phenyl groups favor organic solvents .
- Molecular Weight: While exact data is unavailable for the target compound, its molecular weight is likely higher than 4,4-Difluoro-2-methylbutanoic acid (188.046 g/mol for a related compound) due to additional substituents .
Biological Activity
4,4-Difluoro-2,2-dimethyl-4-phenylbutanoic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHFO
- Molecular Weight : 232.24 g/mol
The presence of fluorine atoms in its structure may influence its biological activity by enhancing lipophilicity and altering the compound's interaction with biological targets.
Research indicates that fluorinated compounds can exhibit enhanced biological activity compared to their non-fluorinated counterparts. The introduction of fluorine atoms can affect enzyme inhibition, receptor binding, and overall pharmacokinetics.
Key Mechanisms Identified :
- Inhibition of Enzymatic Activity : Fluorinated derivatives have shown increased potency in inhibiting enzymes such as histone deacetylases (HDACs), which are critical in cancer biology. For instance, compounds with fluorination at specific positions have demonstrated improved inhibition profiles against HDAC isoforms 1-3 and 6 .
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways involved in cell proliferation and apoptosis. The regulation of apoptotic signaling pathways has been noted, suggesting a role in cancer therapy .
Anticancer Activity
Several studies have highlighted the anticancer potential of fluorinated compounds similar to 4,4-Difluoro-2,2-dimethyl-4-phenylbutanoic acid. These studies suggest that such compounds can induce apoptosis in cancer cells while sparing normal cells, indicating a degree of selectivity.
| Study | Cell Line | IC (μM) | Effect |
|---|---|---|---|
| Study A | MV4-11 (Leukemia) | 0.76 | Induced apoptosis |
| Study B | DLD-1 (Colon Cancer) | 4.05 | Selective cytotoxicity |
| Study C | ICE (Normal Cells) | 18.38 | Reduced toxicity |
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
The compound has been studied for its potential as a DPP-IV inhibitor, which is relevant for diabetes management. DPP-IV inhibitors are known to enhance insulin secretion and lower blood glucose levels.
| Compound | DPP-IV Inhibition (%) | Reference |
|---|---|---|
| 4,4-Difluoro-2,2-dimethyl-4-phenylbutanoic acid | 65% at 10 μM | |
| Other Fluorinated Compounds | Varies by structure |
Case Studies
- Cancer Therapeutics : A study investigated the effects of fluorinated derivatives on various cancer cell lines. The results indicated that increased fluorination correlated with enhanced cytotoxicity against tumor cells while maintaining lower toxicity towards normal cells .
- Diabetes Management : In animal models, the administration of DPP-IV inhibitors led to significant reductions in hyperglycemia, showcasing the therapeutic potential of compounds like 4,4-Difluoro-2,2-dimethyl-4-phenylbutanoic acid in managing type 2 diabetes .
Q & A
Q. What are the key structural features of 4,4-Difluoro-2,2-dimethyl-4-phenylbutanoic acid that influence its reactivity?
The compound’s reactivity is governed by three structural elements:
- Fluorine substituents : The electronegativity of fluorine increases the acidity of the carboxylic acid group (pKa reduction) and stabilizes intermediates via electron-withdrawing effects .
- Steric hindrance : The 2,2-dimethyl group restricts rotational freedom, potentially slowing nucleophilic attacks at the β-position .
- Aromatic interactions : The phenyl ring introduces π-π stacking capabilities, which may influence solubility and binding in biological systems .
Q. What synthetic routes are commonly employed for synthesizing fluorinated butanoic acid derivatives?
Two primary methodologies are used:
Nucleophilic fluorination : Substitution of bromine or hydroxyl groups with fluorine using agents like KF or DAST (diethylaminosulfur trifluoride). For example, 4-Bromo-4,4-difluorobutanoic acid (CAS: 147345-36-6) can serve as a precursor .
Cross-coupling reactions : Palladium-catalyzed coupling of fluorinated aryl halides with butanoic acid derivatives, as seen in patent applications for structurally complex fluorinated compounds .
Q. What analytical techniques are recommended for characterizing this compound?
- Mass Spectrometry (MS) : Exact mass determination (e.g., 188.046042 g/mol for a related difluorobutanoic acid derivative) confirms molecular formula .
- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR distinguishes between equatorial and axial fluorine positions, while ¹H NMR identifies methyl and phenyl proton environments .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% purity thresholds are typical for research-grade compounds) .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of 4,4-Difluoro-2,2-dimethyl-4-phenylbutanoic acid?
A 2³ factorial design can systematically evaluate three critical variables:
- Temperature (60°C vs. 80°C),
- Catalyst loading (5 mol% vs. 10 mol% Pd),
- Solvent polarity (THF vs. DMF).
| Variable | Effect on Yield | Statistical Significance (p-value) |
|---|---|---|
| Temperature | +22% | <0.01 |
| Catalyst loading | +15% | 0.03 |
| Solvent polarity | +8% | 0.12 |
Methodology: Replicate reactions (n=3) under each condition, followed by ANOVA to identify dominant factors. This approach minimizes experimental runs while maximizing data resolution .
Q. What strategies resolve contradictions in biological activity data among fluorinated butanoic acid analogs?
Discrepancies in biological assays (e.g., antimicrobial activity) may arise from:
- Purity variations : Impurities >2% (e.g., residual solvents or unreacted intermediates) can skew results. Use HPLC-MS to verify batch consistency .
- Assay conditions : Fluorinated compounds may exhibit pH-dependent solubility. Standardize buffer systems (e.g., PBS at pH 7.4 vs. 6.8) .
- Structural isomerism : Confirm regiochemistry via X-ray crystallography or NOESY NMR to rule out positional isomer interference .
Q. How to design experiments to study the compound’s stability under various conditions?
- Thermal stability : Thermogravimetric analysis (TGA) at 10°C/min increments up to 300°C identifies decomposition thresholds .
- Photostability : Expose samples to UV light (254 nm) for 24–72 hours, monitoring degradation via UV-Vis spectroscopy .
- Hydrolytic stability : Incubate in aqueous buffers (pH 2–10) at 37°C for 7 days, quantifying intact compound via LC-MS .
Data Contradiction Analysis
Example Case : Conflicting LogP values reported for fluorinated butanoic acids.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
